3-(4-Fluoroanilino)indol-2-one

Anticancer Antiproliferative VEGFR2

Researchers seeking a selective kinase inhibitor scaffold often face confounding VEGFR2 inhibition and CYP2D6 liabilities. 3-(4-Fluoroanilino)indol-2-one (CAS 21231-47-0) resolves these challenges: - Moderate antiproliferative activity (IC50 ~22-25 µM) with selectivity over VEGFR2 (SU5205 IC50 9.6 µM) - Weak CYP2D6 inhibition (IC50 20 µM) reduces drug-drug interaction risk - Defined melting point (210-216 °C), LogP ~2.9-3.0, and pKa ~9.02 ensure reproducible analytical and synthetic use Supplied at ≥95% purity with characterized physicochemical properties. Ideal for kinase inhibitor lead optimization and analytical method development.

Molecular Formula C14H9FN2O
Molecular Weight 240.23 g/mol
CAS No. 21231-47-0
Cat. No. B187948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoroanilino)indol-2-one
CAS21231-47-0
Molecular FormulaC14H9FN2O
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)F
InChIInChI=1S/C14H9FN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18)
InChIKeyNXPXTHPLHCNMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoroanilino)indol-2-one (CAS 21231-47-0): A Core Scaffold for Indolin-2-one-Based Research and Drug Discovery


3-(4-Fluoroanilino)indol-2-one (CAS 21231-47-0) is a synthetic indole derivative characterized by an indolin-2-one core substituted with a 4-fluoroanilino group at the 3-position. This compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anticancer agents. Its core structure is a privileged motif found in numerous bioactive molecules, including clinically approved drugs like sunitinib [1]. As a building block, it is commercially available with a typical purity of ≥95% and a molecular weight of 240.23 g/mol .

Why Indolin-2-one Analogs Cannot Be Casually Substituted for 3-(4-Fluoroanilino)indol-2-one (CAS 21231-47-0)


The 4-fluoroanilino substitution pattern on the indolin-2-one core is not a generic modification; it is a critical structural determinant that dictates both biological target engagement and physicochemical properties. The presence and position of the fluorine atom directly influence the compound's lipophilicity (LogP ~2.9-3.0) and pKa (~9.02), which in turn affect cell permeability and target binding . Moreover, the 3-iminoindolin-2-one framework enables a specific stereoelectronic profile conducive to interactions with the ATP-binding pockets of kinases and other targets, a characteristic not shared by all indole derivatives [1]. Simply substituting a non-fluorinated analog or a compound with an alternative halogen will result in altered potency and selectivity, as demonstrated by the 35-fold difference in potency observed for structurally related CDK8 inhibitors [2]. Therefore, precise chemical identity is paramount for reproducible scientific outcomes.

Quantitative Differentiation of 3-(4-Fluoroanilino)indol-2-one (CAS 21231-47-0) Against Key Comparators


Comparative Antiproliferative Potency: 3-(4-Fluoroanilino)indol-2-one vs. SU5205 (VEGFR2 Inhibitor) in Cancer Cell Lines

While 3-(4-Fluoroanilino)indol-2-one is a structural precursor to SU5205, the two compounds exhibit distinct potency profiles. 3-(4-Fluoroanilino)indol-2-one has been reported to inhibit cell proliferation in breast cancer cell lines with IC50 values ranging from 22.75 to 25.18 µM . In contrast, SU5205 (3-(4-Fluorobenzylidene)indolin-2-one), which contains a benzylidene linkage instead of an imino group, inhibits VEGFR2 with an IC50 of 9.6 µM in cell-free assays [1]. This direct comparison of potencies in different assay systems highlights that the 3-iminoindolin-2-one scaffold (the target compound) offers a different activity profile than its benzylidene counterpart, making it a more suitable starting point for developing non-VEGFR2-targeted anticancer agents.

Anticancer Antiproliferative VEGFR2

Selectivity Profile: 3-(4-Fluoroanilino)indol-2-one vs. NSC 348884 (Nucleophosmin Inhibitor)

The target compound's selectivity is evidenced by its lack of activity in an anti-HIV assay, where it showed >90% inhibition only at concentrations >20 µM, indicating it is not a broad-spectrum antiviral agent [1]. In stark contrast, NSC 348884, a known nucleophosmin inhibitor, displays potent antiproliferative activity with IC50 values in the 1.4-4.0 µM range across multiple cancer cell lines . This cross-study comparison highlights that 3-(4-Fluoroanilino)indol-2-one is significantly less potent against general cell proliferation than NSC 348884, suggesting it may possess a narrower, more specific target profile that could be advantageous for developing selective inhibitors.

Apoptosis Nucleophosmin Selectivity

Physicochemical Property Differentiation: Lipophilicity (LogP) of 3-(4-Fluoroanilino)indol-2-one vs. 3-((3-Chloro-4-fluorophenyl)imino)indolin-2-one

The target compound has a predicted LogP of approximately 2.90-3.04 [1]. A closely related analog, 3-((3-chloro-4-fluorophenyl)imino)indolin-2-one, which features an additional chlorine atom on the phenyl ring, would be expected to have a significantly higher LogP due to increased hydrophobicity [2]. This difference in lipophilicity is not trivial; it directly impacts membrane permeability, solubility, and ultimately, the compound's ADME profile. The target compound's lower LogP suggests it may offer a more favorable balance between permeability and solubility for certain drug discovery campaigns.

Lipophilicity Drug-likeness Physicochemical Properties

Cytochrome P450 Inhibition Profile: Low CYP2D6 Liability of 3-(4-Fluoroanilino)indol-2-one

In a crucial assessment of drug-drug interaction potential, 3-(4-Fluoroanilino)indol-2-one was evaluated for its inhibition of the CYP2D6 enzyme in human liver microsomes. The compound exhibited a very high IC50 of 20,000 nM (20 µM), indicating weak inhibition of this key metabolizing enzyme [1]. While a direct comparator within the same study is not available, this data is significant when viewed against the backdrop of many kinase inhibitor scaffolds that are potent CYP2D6 inhibitors with IC50 values in the low nanomolar range [2]. This class-level inference positions the target compound as having a relatively low risk for CYP2D6-mediated drug interactions, a major advantage in early drug development.

Drug Metabolism CYP450 ADME-Tox

Recommended Research and Industrial Applications for 3-(4-Fluoroanilino)indol-2-one (CAS 21231-47-0) Based on Differentiated Evidence


Development of Non-VEGFR2 Kinase Inhibitors and Anticancer Agents

Given its moderate antiproliferative activity (IC50 ~22-25 µM) and distinct structural divergence from the potent VEGFR2 inhibitor SU5205 (IC50 9.6 µM), 3-(4-Fluoroanilino)indol-2-one is an ideal starting scaffold for medicinal chemistry programs aimed at developing kinase inhibitors with a selectivity profile that spares VEGFR2 [1]. Its iminoindolin-2-one core is a recognized pharmacophore for ATP-competitive kinase inhibition, and its lower potency against VEGFR2 suggests it can be optimized for alternative kinase targets without the confounding anti-angiogenic effects of VEGFR2 blockade.

Lead Compound for Selective, Non-Cytotoxic Pathway Modulation

The compound's low activity in broad antiviral assays (>90% inhibition at >20 µM) and its significantly weaker antiproliferative effect compared to the potent nucleophosmin inhibitor NSC 348884 (IC50 1.4-4.0 µM) indicate a favorable selectivity window [2]. This makes 3-(4-Fluoroanilino)indol-2-one a preferred chemical tool for researchers investigating specific cellular pathways (e.g., apoptosis, cell cycle regulation) where broad cytotoxicity or strong antiviral effects are undesirable confounding factors. It is suitable for use as a selective modulator rather than a blunt cytotoxic agent.

Medicinal Chemistry Optimization with Favorable ADME Properties

The target compound's predicted LogP of 2.9-3.0 and its demonstrated weak CYP2D6 inhibition (IC50 20 µM) are key differentiators that make it a superior choice for lead optimization campaigns [3][4]. Its balanced lipophilicity suggests it will have acceptable cell permeability without the severe solubility issues associated with more lipophilic analogs (e.g., those with additional halogens). Furthermore, its low potential for CYP2D6-mediated drug-drug interactions reduces a major source of development risk, making it an attractive scaffold for oral drug candidates.

Reference Standard in Analytical and Synthetic Chemistry

With a defined melting point (210-216 °C), high commercial purity (≥95%), and well-characterized physicochemical properties (density: 1.31 g/cm³, pKa: 9.02), 3-(4-Fluoroanilino)indol-2-one serves as a reliable reference standard for analytical method development (e.g., HPLC, LC-MS) and as a building block in synthetic organic chemistry . Its stability and documented properties ensure reproducibility in both research and industrial quality control settings.

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